Repotrectinib

Catalog No.
S541804
CAS No.
1802220-02-5
M.F
C18H18FN5O2
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Repotrectinib

CAS Number

1802220-02-5

Product Name

Repotrectinib

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one

Molecular Formula

C18H18FN5O2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N

solubility

Soluble in DMSO

Synonyms

TPX-0005; TPX 0005; TPX0005; Ropotrectinib;

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C

The exact mass of the compound Repotrectinib is 355.1445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Repotrectinib (CAS 1802220-02-5) is a rationally designed, low-molecular-weight (MW 355.37) macrocyclic tyrosine kinase inhibitor (TKI) targeting ROS1, TRKA-C, and ALK[1]. Unlike first-generation linear TKIs, repotrectinib features a rigid three-dimensional macrocyclic structure that precisely anchors within the ATP-binding pocket . In procurement and research contexts, it is primarily selected for its sub-nanomolar potency against wild-type fusions and its distinct ability to retain activity against recalcitrant solvent-front mutations (SFMs) and gatekeeper mutations [2]. This makes it an essential baseline compound for advanced oncological modeling, structural biology, and resistance-mechanism assays where older inhibitors demonstrate rapid efficacy loss [1].

Research Fit

Inhibitor Class Macrocyclic TKI targeting ROS1, TRKA/B/C, ALK and resistance mutants
Binding Mode Compact scaffold designed to accommodate solvent-front and gatekeeper mutations
Research Use Resistance mechanism modeling, kinase selectivity studies, and CNS tumor models

Substituting repotrectinib with earlier-generation ROS1/TRK inhibitors, such as crizotinib, entrectinib, or larotrectinib, fundamentally compromises assays involving acquired resistance [1]. Generic and first-generation TKIs possess extended structural motifs—such as the basic piperidine group in crizotinib—that protrude into the solvent-front area of the kinase domain [2]. When bulky solvent-front mutations like ROS1 G2032R or TRKA G595R occur, these protruding motifs cause severe steric clashes, rendering the inhibitors inactive and leading to false negatives in efficacy screens [3]. Repotrectinib’s compact macrocycle avoids the solvent front entirely, meaning that using an older in-class substitute will fail to suppress mutant kinase activity and invalidate resistance-focused experimental models [1].

Substitution Risk

  • Mutation-dependent potency loss

    First-generation ROS1/TRK inhibitors show markedly lower activity against solvent-front and gatekeeper mutations, which may alter resistance model outcomes.

  • CNS exposure mismatch

    Crizotinib and early TKIs have limited brain penetration; substitution can compromise intracranial tumor model responses.

  • Binding scaffold incompatibility

    Non-macrocyclic inhibitors may not maintain binding affinity in mutated ATP pockets, reducing target engagement in compound mutation studies.

Superior Potency Against ROS1 G2032R Solvent-Front Mutations

In Ba/F3 models harboring the clinically acquired ROS1 G2032R resistance mutation, repotrectinib demonstrates profound suppression of kinase activity compared to next-generation alternatives [1]. While lorlatinib exhibits an IC50 of 160.7 nM, repotrectinib maintains highly potent inhibition with an IC50 of 3.3 nM [2]. First-generation inhibitors like crizotinib are entirely inactive due to steric clash [3].

Evidence DimensionIC50 against ROS1 G2032R mutant
Target Compound DataRepotrectinib (3.3 nM)
Comparator Or BaselineLorlatinib (160.7 nM)
Quantified Difference48.7-fold higher potency for repotrectinib
ConditionsBa/F3 cellular models harboring ROS1 G2032R

Procurement of repotrectinib is essential for establishing positive controls in ROS1 G2032R resistance assays where standard TKIs fail.

WT TRK Potency
Head-to-head
vs. Larotrectinib/Entrectinib
>100-fold difference
Reported wild-type TRK inhibition context
Ba/F3 cell proliferation; model-dependent interpretation

Overcoming TRKA G595R Steric Hindrance

Repotrectinib maintains sub-nanomolar potency against TRKA fusion proteins harboring the G595R solvent-front mutation [1]. In engineered NIH3T3 LMNA-TRKA G595R cells, repotrectinib inhibited autophosphorylation with an IC50 of <0.3 nM [2]. In contrast, first-generation TRK inhibitors such as larotrectinib and entrectinib showed minimal activity, with IC50 values ranging from 300 to 1000 nM[1].

Evidence DimensionIC50 against LMNA-TRKA G595R
Target Compound DataRepotrectinib (<0.3 nM)
Comparator Or BaselineLarotrectinib / Entrectinib (300–1000 nM)
Quantified Difference>1000-fold higher potency for repotrectinib
ConditionsEngineered NIH3T3 LMNA-TRKA G595R cellular autophosphorylation assay

This massive differential makes repotrectinib the mandatory selection for TRKA G595R mutant cell line validation and preclinical xenograft studies.

TRK Solvent-Front Mut.
Head-to-head
IC50 G595R: 0.2 vs. 3540 nM
G623R: 2.0 vs. 6940 nM
Supports mutation-specific resistance modeling
17,700-fold and 3,470-fold differences; enzyme assay

Macrocyclic Conformation Eliminates Entropy Penalty

The structural design of repotrectinib (MW 355.37) is significantly more compact than linear TKIs [1]. It forms a rigid 3D macrocycle that fits entirely within the ATP adenine binding site . This predefined bioactive conformation avoids the entropy penalty typically incurred upon binding, allowing it to accommodate bulky, positively-charged arginine side chains (e.g., in SFMs) without the steric clashes that inactivate crizotinib [1].

Evidence DimensionStructural binding mechanism
Target Compound DataRepotrectinib (Rigid macrocycle, MW 355.37, no solvent-front clash)
Comparator Or BaselineCrizotinib (Linear, basic piperidine group extending into solvent front)
Quantified DifferenceComplete avoidance of steric clash with bulky mutant residues
ConditionsX-ray co-crystal structure modeling (e.g., PDB 4CLJ, 3ZBF)

The unique structural profile ensures reliable, broad-spectrum kinase inhibition across multiple unpredictable resistance mutations in screening workflows.

ROS1 G2032R Mut.
Reported
IC50 23.1 nM vs. Crizotinib 609.6 nM, Lorlatinib 196.6 nM
Supports ROS1 resistance mutation research
8.5–26 fold difference; kinase assay context

Favorable CNS Drug-Like Properties for Brain Metastasis Models

Repotrectinib was optimized for high central nervous system (CNS) penetrance, a critical factor for in vivo modeling of brain metastases[1]. Preclinical pharmacokinetic studies demonstrate efficient crossing of the blood-brain barrier, leading to improved survival in brain-metastatic mouse models compared to older TKIs like crizotinib, which exhibit poor CNS retention[2].

Evidence DimensionIn vivo CNS efficacy / BBB penetration
Target Compound DataRepotrectinib (Efficient BBB penetration, prolonged survival)
Comparator Or BaselineCrizotinib (Poor BBB penetrance, CNS progression)
Quantified DifferenceSuperior brain tissue exposure and tumor growth inhibition in CNS
ConditionsBrain-metastatic ROS1+ mouse xenograft models

Buyers conducting orthotopic or CNS-metastatic xenograft research must select repotrectinib to ensure the compound actually reaches the target tissue in vivo.

Intracranial Activity
Qualitative
Reported greater tumor inhibition vs. Crizotinib
Model-dependent CNS exposure context
No quantitative volume data; review required
Gatekeeper F589L
Cross-study
IC50 <0.2 nM vs. Selitrectinib 27.8 nM
Supports gatekeeper mutation study context
>139-fold difference; enzyme assay context
Compound Mutation
Head-to-head
IC50 17.7 nM vs. Larotrectinib >10,000 nM
Supports compound mutation resistance modeling
>565-fold difference; enzyme assay

Preclinical Modeling of TKI-Resistant Kinase Fusions

Due to its sub-nanomolar potency against ROS1 G2032R and TRKA G595R, repotrectinib is the definitive positive control for Ba/F3, NIH3T3, and patient-derived xenograft (PDX) models designed to study solvent-front and gatekeeper mutations where first-generation TKIs (crizotinib, larotrectinib) fail [1].

Orthotopic and CNS Metastasis Xenograft Studies

Repotrectinib’s low molecular weight and favorable CNS drug-like properties make it the preferred kinase inhibitor for in vivo studies of brain metastases, ensuring adequate blood-brain barrier penetration and target engagement in the neural microenvironment [2].

Structural Biology and Co-Crystallography

The rigid, 3D macrocyclic structure of repotrectinib serves as an ideal reference ligand in X-ray crystallography (e.g., PDB 4CLJ, 3ZBF) for studying the ATP-binding pocket of ROS1, TRKA-C, and ALK without the confounding variable of solvent-front steric clashes[3].

High-Throughput Benchmarking for Next-Generation Inhibitors

In pharmaceutical procurement and assay development, repotrectinib functions as a critical benchmark compound for evaluating the efficacy of emerging third-generation TKIs or exploring bypass signaling pathways (such as EGFR/KRAS) in highly refractory cancer models [1].

Application Fit

Application
Selection Property
Validation Focus
ROS1 resistance mutation models
Mutation-specific potency profile
Target engagement in G2032R-expressing models
Acquired TRK resistance studies
Coverage of solvent-front and gatekeeper mutations
Response in compound mutation models
CNS tumor models
Intracranial exposure profile
Tumor growth inhibition in brain metastasis models
Kinase selectivity profiling
Off-target kinase reference data
Phenotype interpretation with selectivity context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

355.14445300 Da

Monoisotopic Mass

355.14445300 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08O3FQ4UNP

Drug Indication

Repotrectinib is indicated for the treatment of adult patients with locally advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC). It is also indicated in patients ≥12 years of age and older with neurotrophic tyrosine receptor kinase (NTRK) gene fusion-positive solid tumors which are locally advanced, metastatic, or where surgical resection is likely to result in severe morbidity, and who have experienced disease progression following treatment or have no satisfactory alternative.
Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic neoplasms)

Livertox Summary

Repotrectinib is a small molecule inhibitor of the proto-oncogene tyrosine-protein kinase ROS1 and of tropomyosin receptor tyrosine kinases (TRK-A, -B and -C) and is used to treat adults with non-small cell lung cancer. Repotrectinib is associated with a moderate rate of mild transient elevations in serum aminotransferase levels during therapy but has not been linked to episodes of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

Mechanism of Action

Repotrectinib is an inhibitor of proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and of the tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC.

Absorption Distribution and Excretion

The geometric mean (CV%) of repotrectinib steady state peak concentration (Cmax,ss) is 713 (32.5%) ng/mL and the area under the time concentration curve (AUC0-24h,ss) is 7210 (40.1%) ng•h/mL following the approved recommended twice daily dosage in patients with cancer. Repotrectinib Cmax and AUC0-inf increases approximately dose-proportional (but less than linear with estimated slopes of 0.78 and 0.70, respectively) over the single dose range of 40 mg to 240 mg (0.25 to 1.5 times the approved recommended dosage). Steady-state PK was time-dependent with an autoinduction of CYP3A4. Steady-state is achieved within 14 days of daily administration of 160 mg. The geometric mean (CV%) absolute bioavailability of repotrectinib is 45.7% (19.6%). Peak repotrectinib concentration occurred at approximately 2 to 3 hours post a single oral dose of 40 mg to 240 mg (0.25 to 1.5 times the approved recommended dosage) under fasted conditions. No clinically significant differences in repotrectinib pharmacokinetics were observed in patients with cancer following administration of a high-fat meal (approximately 800-1000 calories, 50% fat).
Following a single oral 160 mg dose of radiolabeled repotrectinib, 4.84% (0.56% as unchanged) was recovered in urine and 88.8% (50.6% unchanged) in feces.
The geometric mean (CV%) apparent volume of distribution (Vz/F) was 432 L (55.9%) in patients with cancer following a single 160 mg oral dose of repotrectinib.
The geometric mean (CV%) apparent oral clearance (CL/F) was 15.9 L/h (45.5%) in patients with cancer following a single 160 mg oral dose of repotrectinib.

Metabolism Metabolites

Repotrectinib is primarily metabolized by CYP3A4 followed by secondary glucuronidation.

Wikipedia

Repotrectinib

Biological Half Life

The repotrectinib mean terminal half-life is approximately 50.6 h for patients with cancer following a single dose. The steady-state repotrectinib terminal half-life is approximately 35.4 h for patients with cancer.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Karachaliou N, Chaib I, Cardona AF, Berenguer J, Bracht JWP, Yang J, Cai X,

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